molecular formula C13H12N4O5S B2744021 (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate CAS No. 877643-07-7

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate

Cat. No.: B2744021
CAS No.: 877643-07-7
M. Wt: 336.32
InChI Key: NVOAFTTYHWPYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate is a complex organic compound with a unique structure that combines a triazine ring with a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate typically involves the reaction of 6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites. Its nitrobenzoate moiety can be modified to introduce fluorescent or radioactive labels, aiding in the visualization and quantification of biological processes .

Medicine

In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. The triazine ring is known for its antimicrobial and anticancer properties, making this compound a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The nitrobenzoate moiety can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (6-Methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate apart is its combination of a triazine ring with a nitrobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

(6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O5S/c1-8-11(18)16(13(23-2)15-14-8)7-22-12(19)9-3-5-10(6-4-9)17(20)21/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOAFTTYHWPYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801319844
Record name (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

877643-07-7
Record name (6-methyl-3-methylsulfanyl-5-oxo-1,2,4-triazin-4-yl)methyl 4-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801319844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.